molecular formula C10H19FN2O2 B8218482 tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate

tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate

Cat. No.: B8218482
M. Wt: 218.27 g/mol
InChI Key: CNOSJFGHUFDMAX-UHFFFAOYSA-N
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Description

tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate is a fluorinated carbamate derivative featuring a cyclobutane backbone substituted with an amino group at position 1 and a fluorine atom at position 2. The tert-butyl carbamate group (-NHCOO-tBu) serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry as a building block for drug discovery, particularly in the development of kinase inhibitors or protease-targeting molecules due to its strained cyclobutane ring and polar functional groups. Its structural uniqueness lies in the combination of a small, rigid cyclobutane ring with fluorination and amine functionality, which can influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(12)4-7(11)5-10/h7H,4-6,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOSJFGHUFDMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated cyclobutylamine derivative. The reaction is often catalyzed by palladium and conducted under mild conditions to ensure high yield and purity . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The reactions are typically conducted under controlled temperatures and pressures to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H19_{19}FN2_{2}O2_{2}
  • CAS Number : 907544-16-5
  • Structure : The compound features a tert-butyl group and a fluorinated cyclobutyl ring, which contribute to its unique reactivity and interaction with biological targets.

Chemistry

In synthetic chemistry, tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various reactions, enabling chemists to create derivatives with enhanced properties. For instance, it can be utilized in the development of novel pharmaceuticals or specialty chemicals.

Biology

The compound is studied for its interactions with biological molecules, particularly enzymes and receptors. The fluorinated cyclobutyl ring can significantly influence binding affinity and selectivity, making it a valuable tool in biochemical research.

Mechanism of Action :

  • The compound interacts with specific molecular targets, modulating enzyme activity and influencing biochemical pathways.
  • Its potential to act as an inhibitor or modulator of biological processes is under investigation, particularly in relation to metabolic pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . Its ability to interact with molecular targets positions it as a candidate for drug development.

Potential Therapeutic Applications :

  • Investigations into its effects on neurodegenerative diseases suggest that it may play a role in neuroprotection.
  • Ongoing research aims to assess its efficacy against various diseases by evaluating its pharmacodynamics and pharmacokinetics.

Industry

This compound is also relevant in industrial applications, particularly in the production of specialty chemicals and materials. Its unique properties make it suitable for manufacturing advanced polymers and coatings that require specific performance characteristics.

Case Study 1: Enzyme Interaction

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example:

  • Study Focus : Interaction with β-secretase.
  • Findings : The compound showed significant inhibition, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Neuroprotective Effects

A study investigated the neuroprotective properties of the compound:

  • Experimental Setup : Cultured astrocytes were exposed to amyloid beta peptides.
  • Results : The treatment with this compound resulted in reduced cell death and lower levels of pro-inflammatory cytokines, indicating its potential as a therapeutic agent against neurodegeneration.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex synthesisEnables creation of novel pharmaceuticals
BiologyInteraction with enzymes/receptorsModulates enzyme activity; potential inhibitor
MedicineTherapeutic candidateNeuroprotective effects observed
IndustrySpecialty chemicals productionSuitable for advanced polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated cyclobutyl ring can form strong interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate with key analogues:

Compound Structure Key Features Molecular Formula Molecular Weight (g/mol) Applications
Target Compound Cyclobutane core with 1-amino, 3-fluoro, and methyl-carbamate substituents Rigid ring, polar functional groups C₁₀H₁₉FN₂O₂ (estimated) ~218.3 Intermediate for bioactive molecules
tert-butyl N-(3-fluorocyclohexyl)carbamate Cyclohexane ring with 3-fluoro and carbamate groups Flexible ring, higher lipophilicity C₁₁H₂₀FNO₂ 217.28 Building block in peptide synthesis
tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Extended aromatic system with fused chromenone and pyrazolo-pyrimidine High molecular complexity, π-π stacking potential C₃₀H₂₄F₂N₆O₄ 615.7 Kinase inhibitor precursor
tert-butyl N-(2-fluoro-3-formylphenyl)carbamate Aromatic fluorophenyl group with aldehyde functionality Electrophilic aldehyde for conjugation C₁₂H₁₄FNO₃ 255.25 Click chemistry intermediate

Key Differences and Implications

Ring Size and Rigidity: The cyclobutane ring in the target compound introduces ring strain, which can enhance reactivity compared to the more flexible cyclohexane in tert-butyl N-(3-fluorocyclohexyl)carbamate . This strain may influence binding affinity in target proteins.

Functional Group Diversity :

  • The primary amine in the target compound distinguishes it from analogues like tert-butyl N-(2-fluoro-3-formylphenyl)carbamate , which lacks an amine but includes an aldehyde for crosslinking.
  • The fused aromatic system in the pyrazolo-pyrimidine derivative enables π-π interactions critical for kinase inhibition, a feature absent in simpler carbamates.

Synthetic Utility :

  • The target compound’s amine group allows for further functionalization (e.g., amide coupling), whereas tert-butyl carbamates with aldehyde or thioether groups (e.g., ) are tailored for specific conjugation reactions.

Physicochemical Properties: The target’s molecular weight (~218 g/mol) and polar surface area (~70 Ų) suggest favorable drug-likeness (Lipinski compliance), contrasting with higher-weight analogues like the chromenone derivative (615.7 g/mol) , which may face bioavailability challenges.

Research Findings

  • Synthetic Routes :

    • The target compound can be synthesized via Boc protection of the amine group, analogous to methods used for tert-butyl N-(3-fluorocyclohexyl)carbamate .
    • Suzuki-Miyaura coupling, as seen in the synthesis of the pyrazolo-pyrimidine derivative , could integrate the fluorocyclobutane moiety into larger scaffolds.
  • Biological Activity :

    • Fluorinated cyclobutanes are increasingly used to replace aromatic rings in drug design, improving metabolic stability. This aligns with trends observed in fluorophenyl derivatives .
  • Stability Challenges :

    • The cyclobutane ring’s strain may lead to thermal instability compared to cyclohexane-based carbamates, necessitating low-temperature storage .

Biological Activity

tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and imaging. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl ((1-amino-3-fluorocyclobutyl)methyl)carbamate
  • CAS Number : 2231674-43-2
  • Molecular Formula : C11H21FN2O2
  • Molecular Weight : 232.3 g/mol

The compound features a tert-butyl group, which is known for enhancing metabolic stability, and a fluorinated cyclobutane moiety that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer diagnostics and therapeutics. Notably, studies have investigated its role as a radiotracer for prostate cancer detection.

Case Study: Prostate Cancer Imaging

A significant study evaluated the compound's analogs in diagnosing prostate cancer using an orthotopic prostate cancer transplantation (OPCT) model. The study compared the uptake of anti-(18)F-FACBC (a related compound) with standard imaging agents like (18)F-FDG:

Agent Uptake in PCa Tissue (%ID/cm³) Uptake in Urinary Bladder (%ID/cm³)
Anti-(18)F-FACBC1.58 ± 0.403.09 ± 1.43
(18)F-FDG1.48 ± 0.9069.31 ± 16.55

The results indicated that anti-(18)F-FACBC provided higher contrast for visualizing prostate cancer tissue compared to (18)F-FDG, suggesting its potential utility in clinical settings for better differentiation between cancerous and non-cancerous tissues .

The mechanism by which this compound exerts its effects is likely related to its interaction with specific biological targets involved in tumor metabolism and growth. The presence of fluorine atoms may enhance binding affinities and alter pharmacokinetics, making it a promising candidate for further development in targeted therapies.

Research Findings

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, particularly their role in improving the pharmacological profiles of drugs:

  • Fluorine's Role : Fluorine can enhance metabolic stability and lipophilicity, which are crucial for drug efficacy and bioavailability .
  • Inhibition Studies : Compounds similar to this compound have shown promise as inhibitors in various enzymatic pathways implicated in cancer progression .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via carbamate protection of a primary amine. A common approach involves:

  • Step 1: Reacting 1-amino-3-fluorocyclobutane with tert-butyl carbamate activating agents (e.g., di-tert-butyl dicarbonate (Boc₂O)) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM .
  • Step 2: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Optimization Tips:

  • Temperature: Maintain 0–25°C to prevent side reactions (e.g., cyclobutane ring opening).
  • Solvent Choice: Use aprotic solvents (DCM or THF) to minimize hydrolysis .
  • Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection .

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionReference
SolventAnhydrous DCM/THF
BaseTriethylamine
Temperature0–25°C
Activating AgentBoc₂O

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry and purity. The cyclobutane protons (δ 2.5–3.5 ppm) and tert-butyl group (δ 1.4 ppm) are diagnostic. Fluorine coupling (³JHF) in ¹H NMR distinguishes axial/equatorial fluorine .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ (e.g., C₁₁H₂₀FN₂O₂ requires m/z 243.15) .
  • X-ray Crystallography: Resolve stereochemical ambiguity in the cyclobutane ring and fluorine orientation .

Q. Table 2: Key NMR Signals

Proton/GroupChemical Shift (δ, ppm)Multiplicity
tert-butyl (C(CH₃)₃)1.4Singlet
Cyclobutane CH₂2.5–3.5Multiplet
NH (carbamate)5.1–5.3Broad

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Short-Term Stability: Store at –20°C in inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • Long-Term Stability: Lyophilized solids in amber vials exhibit >95% purity over 12 months at –80°C .
  • Decomposition Risks:
    • Avoid strong acids/bases (cleave Boc group).
    • UV light exposure may degrade the cyclobutane ring .

Advanced Research Questions

Q. How can enantioselective synthesis of the 1-amino-3-fluorocyclobutane precursor be achieved?

Methodological Answer: Enantioselective synthesis requires chiral catalysts or auxiliaries:

  • Asymmetric Fluorination: Use chiral palladium catalysts with N-fluoropyridinium salts to install fluorine with >90% ee .
  • Resolution via Diastereomers: React racemic amine with chiral acids (e.g., tartaric acid) and separate via fractional crystallization .

Q. Table 3: Catalytic Asymmetric Fluorination

Catalystee (%)Yield (%)Reference
Pd/(R)-BINAP9285
Ni/(S)-Segphos8878

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Contradictions arise from dynamic conformational changes or solvent effects. Mitigation strategies:

  • Variable Temperature NMR: Cool to –40°C to "freeze" ring puckering and simplify splitting .
  • DFT Calculations: Compare computed ¹H/¹⁹F NMR shifts (Gaussian 16, B3LYP/6-31G**) with experimental data .
  • 2D NMR (COSY, NOESY): Resolve coupling networks and spatial proximity of fluorine .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Fluorine’s Role: The 3-fluorine atom increases metabolic stability and modulates lipophilicity (clogP). Replace with Cl/CF₃ to study electronic effects .
  • Carbamate Hydrolysis: Modify tert-butyl to photo-labile groups (e.g., nitrobenzyl) for controlled release in prodrugs .

Q. Table 4: Bioactivity Optimization Strategies

ModificationImpactReference
3-F → 3-CF₃↑ Lipophilicity (clogP +0.5)
Boc → PhotocleavableControlled drug release

Q. How can conflicting stability data in acidic/basic media be reconciled?

Methodological Answer: Discrepancies arise from solvent polarity and counterion effects. Systematic analysis includes:

  • pH-Rate Profiling: Measure hydrolysis half-life (t₁/₂) in buffered solutions (pH 1–12). Boc group hydrolysis accelerates at pH < 2 (t₁/₂ < 1 hr) .
  • Ionic Strength Effects: High salt concentrations (e.g., 1M NaCl) stabilize the carbamate via charge shielding .

Q. Table 5: Hydrolysis Half-Lives

pHt₁/₂ (hr)ConditionsReference
10.50.1M HCl, 25°C
7120PBS buffer, 37°C
12240.1M NaOH, 25°C

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